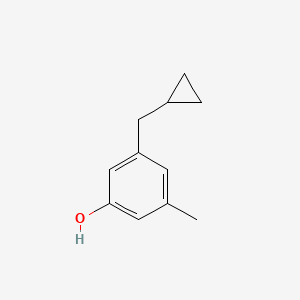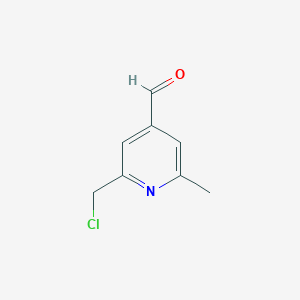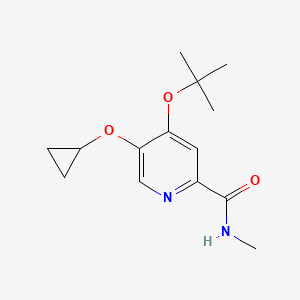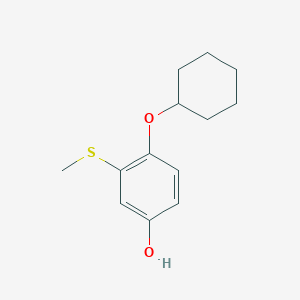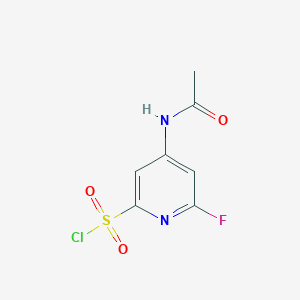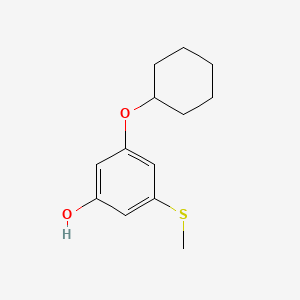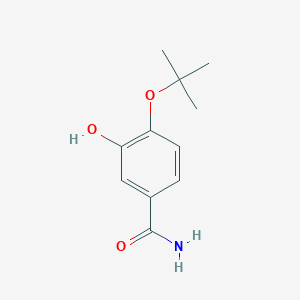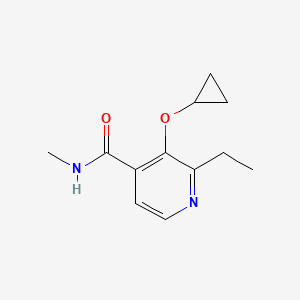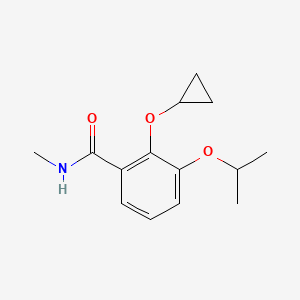
4-Cyclopropoxy-6-formylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-formylnicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The core structure of nicotinonitrile can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Cyclopropyl alcohol, appropriate leaving groups
Major Products:
Oxidation: 4-Cyclopropoxy-6-carboxynicotinonitrile
Reduction: 4-Cyclopropoxy-6-formylaminonicotinonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-formylnicotinonitrile would depend on its specific application and the biological target it interacts with. Generally, the compound’s effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
4-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Cyclopropoxy-6-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a formyl group.
4-Cyclopropoxy-6-aminonicotinonitrile: Similar structure but with an amino group instead of a formyl group.
Uniqueness: 4-Cyclopropoxy-6-formylnicotinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-5-12-8(6-13)3-10(7)14-9-1-2-9/h3,5-6,9H,1-2H2 |
Clave InChI |
TZMZNDFHJLOEFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=NC(=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



